4-(4-((Methoxycarbonyl)amino)phenylsulfonamido)benzoic acid
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Overview
Description
4-(4-((Methoxycarbonyl)amino)phenylsulfonamido)benzoic acid is an organic compound that features a benzoic acid core with a sulfonamide and a methoxycarbonyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-((Methoxycarbonyl)amino)phenylsulfonamido)benzoic acid typically involves multiple steps:
Formation of the Methoxycarbonyl Group: This can be achieved by reacting a suitable precursor with methoxycarbonyl chloride in the presence of a base.
Sulfonamide Formation:
Final Coupling: The final product is obtained by coupling the intermediate with benzoic acid under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxycarbonyl group.
Reduction: Reduction reactions can target the sulfonamide group, converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: Products may include primary amines.
Substitution: Products will vary depending on the substituent introduced.
Scientific Research Applications
4-(4-((Methoxycarbonyl)amino)phenylsulfonamido)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-((Methoxycarbonyl)amino)phenylsulfonamido)benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes, potentially inhibiting their activity. The methoxycarbonyl group may also play a role in binding to biological molecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 4-(Methoxycarbonyl)benzoic acid
- 4-(Aminosulfonyl)benzoic acid
- 4-(Methoxycarbonyl)phenylsulfonamide
Uniqueness
4-(4-((Methoxycarbonyl)amino)phenylsulfonamido)benzoic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials.
Properties
IUPAC Name |
4-[[4-(methoxycarbonylamino)phenyl]sulfonylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O6S/c1-23-15(20)16-11-6-8-13(9-7-11)24(21,22)17-12-4-2-10(3-5-12)14(18)19/h2-9,17H,1H3,(H,16,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOKQFDDYBGCKKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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